
bPiDDB
Übersicht
Beschreibung
N,N’-Dodecylbis-Picoliniumbromid, allgemein als bPiDDB bezeichnet, ist ein potenter Antagonist des nikotinischen Acetylcholinrezeptors. Diese Verbindung hat in der wissenschaftlichen Gemeinschaft große Aufmerksamkeit erregt, da sie die durch Nikotin ausgelöste Dopaminausschüttung hemmen kann, was sie zu einem vielversprechenden Kandidaten für die Forschung zur Nikotinsucht und verwandten neurologischen Studien macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N,N’-Dodecylbis-Picoliniumbromid beinhaltet typischerweise die Reaktion von Dodecyl bromid mit 3-Picolin in Gegenwart einer geeigneten Base. Die Reaktion verläuft über einen Quaternisierungsprozess, bei dem die Stickstoffatome in den Picolinringen durch das Dodecyl bromid alkyliert werden und die Bis-Picoliniumbstruktur bilden .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für N,N’-Dodecylbis-Picoliniumbromid nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz groß angelegte Quaternisierungsreaktionen unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird dann durch Umkristallisation oder chromatographische Verfahren gereinigt, um das gewünschte Produkt zu erhalten .
Analyse Chemischer Reaktionen
Mechanism of Action
bPiDDB acts as a nicotinic acetylcholine receptor (nAChR) antagonist , primarily targeting α6β2-containing subtypes. Key interactions include:
-
Selective inhibition : Blocks nicotine-evoked [³H]dopamine release in striatal slices and nucleus accumbens microdialysis studies .
-
Receptor specificity : Co-exposure with α-conotoxin MII (α-CtxMII) reveals interaction with α6β2-containing nAChRs, distinct from other subtypes .
Potency Comparison
Compound | IC₅₀ (nM) | Target Receptor |
---|---|---|
This compound | 2 | α6β2-containing nAChRs |
r-bPiDDB | 0.3 | α6β2-containing nAChRs |
Neurochemical Effects
-
Acute nicotine administration : this compound dose-dependently reduces nicotine-induced dopamine release in nucleus accumbens (NAcc) .
-
Repeated nicotine exposure : r-bPiDDB maintains efficacy in rats administered nicotine chronically, indicating stable receptor engagement .
-
Self-administration behavior : Peripheral administration decreases nicotine self-administration in rats, suggesting therapeutic potential for addiction .
Receptor Selectivity
Antagonist Combination | Inhibition (%) |
---|---|
α-CtxMII + DHβE | ~80 |
r-bPiDDB + α-CtxMII | ~80 |
Mecamylamine (nonselective) | ~100 |
Research Implications
This compound and r-bPiDDB represent novel tools for studying α6β2 nAChR-mediated dopamine pathways. Their high potency and selectivity make them valuable for investigating nicotine dependency mechanisms, particularly in neuroadaptation models . Further studies could explore their pharmacokinetic profiles and therapeutic applications in smoking cessation.
Wissenschaftliche Forschungsanwendungen
Neuropharmacological Applications
1.1 Nicotine Dependence and Dopamine Regulation
bPiDDB has been extensively studied for its effects on nicotine-induced dopamine release, which is crucial in understanding nicotine dependence. Research indicates that this compound potently inhibits nicotine-evoked dopamine release in vitro and in vivo. For instance, it was found to have an IC50 value of 2 nM for inhibiting dopamine release from rat striatal slices, demonstrating its high potency against nicotine's effects .
Case Study: In Vivo Microdialysis Studies
In a study utilizing in vivo microdialysis, this compound was administered to rats to measure its effects on extracellular dopamine levels following systemic nicotine administration. The results showed that this compound dose-dependently reduced nicotine-induced dopamine increases in the nucleus accumbens (NAcc), suggesting its potential as a therapeutic agent for tobacco dependence .
Table 1: Effects of this compound on Dopamine Release
Study | IC50 (nM) | Effect |
---|---|---|
Striatal Slices | 2 | Inhibition of [3H]DA release |
NAcc Microdialysis | - | Reduced nicotine-induced DA levels |
Hippocampal Slices | 430 | Inhibition of [3H]NE release |
Mechanistic Insights into nAChR Subtypes
This compound's mechanism of action involves selective inhibition of specific nAChR subtypes. It has been shown to interact predominantly with α6β2-containing nAChRs, which are implicated in the modulation of dopamine release associated with nicotine .
Case Study: Comparative Analysis with Other Antagonists
In comparative studies, this compound was found to be significantly more potent than other nAChR antagonists like mecamylamine and methyllycaconitine regarding its effects on nicotine-evoked neurotransmitter release .
Table 2: Comparative Potency of nAChR Antagonists
Antagonist | IC50 (nM) | Target Receptor |
---|---|---|
This compound | 2 | α6β2-containing nAChRs |
Mecamylamine | 31 | Non-selective nAChR |
Methyllycaconitine | 275 | α7 nAChR |
Behavioral Studies
This compound has also been evaluated in behavioral studies focusing on its effects on nicotine self-administration in animal models. Chronic administration of this compound resulted in a significant decrease in intravenous nicotine self-administration among rats, indicating its potential utility in smoking cessation therapies .
Case Study: Behavioral Impact Assessment
In a behavioral assessment study, rats treated with this compound exhibited reduced hyperactivity and lower rates of nicotine self-administration compared to control groups. This suggests that this compound may mitigate the reinforcing effects of nicotine through its action on nAChRs .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound has been studied to assess its bioavailability and distribution within the central nervous system (CNS). Following subcutaneous administration, this compound was found to cross the blood-brain barrier effectively, achieving relevant concentrations within brain tissues .
Table 3: Pharmacokinetic Data for this compound
Parameter | Value |
---|---|
Plasma Protein Binding | 63–65% |
Brain Concentration | Maximal at 10 min post-injection |
Brain/Blood Ratio | Ranges from 0.18 to 0.51 |
Wirkmechanismus
N,N’-Dodecylbis-Picolinium Bromide exerts its effects by binding to nicotinic acetylcholine receptors, specifically those containing the α6β2 subunits. This binding inhibits the receptors’ ability to mediate nicotine-evoked dopamine release, thereby reducing the reinforcing effects of nicotine. The compound’s interaction with these receptors involves allosteric inhibition, which prevents the normal function of the receptors and decreases dopamine release .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N,N-Decan-1,10-diyl-bis-3-picoliniumbis-iodid (bPiDI): Diese Verbindung ist N,N’-Dodecylbis-Picoliniumbromid strukturell ähnlich, hat aber eine kürzere Alkylkette.
Einzigartigkeit
N,N’-Dodecylbis-Picoliniumbromid ist einzigartig aufgrund seiner starken Hemmung der durch Nikotin ausgelösten Dopaminausschüttung und seiner Fähigkeit, spezifisch mit α6β2-haltigen nikotinischen Acetylcholinrezeptoren zu interagieren. Diese Spezifität macht es zu einem wertvollen Werkzeug in der Forschung zur Nikotinsucht und zur Entwicklung von Therapeutika, die auf diese Rezeptoren abzielen .
Biologische Aktivität
Introduction
bPiDDB, or N,N'-dodecane-1,12-diyl-bis-3-picolinium dibromide, is a compound that has garnered attention due to its potent biological activity, particularly as a selective antagonist of nicotinic acetylcholine receptors (nAChRs). This article synthesizes various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and implications for nicotine addiction treatment.
This compound exhibits its biological activity primarily through its interaction with nAChRs, specifically those containing α6 and β2 subunits. It has been shown to potently inhibit nicotine-evoked dopamine (DA) release in both in vitro and in vivo settings. The compound's inhibitory potency is characterized by an IC50 value of approximately 2 nM for striatal dopamine release, indicating strong effectiveness against nicotine-induced effects .
Table 1: Potency of this compound Against Nicotine-Induced Release
Biological Activity | IC50 (nM) | Reference |
---|---|---|
Inhibition of striatal DA release | 2 | |
Inhibition of hippocampal norepinephrine (NE) release | 430 | |
Inhibition at α6β2 nAChRs | ~2 |
In Vivo Studies
In vivo studies have demonstrated that this compound significantly reduces nicotine self-administration in animal models. For instance, repeated administration of nicotine in rats led to increased locomotor activity and DA release; however, co-administration of this compound effectively inhibited these responses, suggesting its potential as a therapeutic agent for nicotine dependence .
Case Study: Effects on Nicotine Dependence
A study involving male Sprague-Dawley rats assessed the impact of this compound on nicotine-induced behaviors. The rats were administered this compound alongside nicotine over a series of days. The findings indicated that this compound not only reduced the frequency of nicotine self-administration but also mitigated the behavioral sensitization typically associated with chronic nicotine exposure .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals moderate protein binding (63-65% in plasma), with rapid distribution into brain tissues via the blood-brain barrier. Following a subcutaneous dose of 5.6 mg/kg, peak brain concentrations were observed at 10 minutes post-injection, highlighting its potential for therapeutic use .
Table 2: Pharmacokinetics of this compound
Eigenschaften
IUPAC Name |
3-methyl-1-[12-(3-methylpyridin-1-ium-1-yl)dodecyl]pyridin-1-ium;dibromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2.2BrH/c1-23-15-13-19-25(21-23)17-11-9-7-5-3-4-6-8-10-12-18-26-20-14-16-24(2)22-26;;/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPBJCAIRCFEFZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC=C1)CCCCCCCCCCCC[N+]2=CC=CC(=C2)C.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.